Product packaging for 1-(7-Hydroxynaphthalen-2-yl)ethanone(Cat. No.:CAS No. 343773-72-8)

1-(7-Hydroxynaphthalen-2-yl)ethanone

Cat. No.: B3130583
CAS No.: 343773-72-8
M. Wt: 186.21 g/mol
InChI Key: PXTYNEKQIRKNEZ-UHFFFAOYSA-N
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Description

Hydroxynaphthyl ethanone (B97240) derivatives, including 1-(7-Hydroxynaphthalen-2-yl)ethanone, represent a class of organic compounds that have garnered interest in various fields of chemical science. Their molecular architecture, featuring a naphthalene (B1677914) core appended with hydroxyl and ethanone (acetyl) groups, provides a versatile platform for further chemical modifications and explorations of their properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B3130583 1-(7-Hydroxynaphthalen-2-yl)ethanone CAS No. 343773-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-hydroxynaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8(13)10-3-2-9-4-5-12(14)7-11(9)6-10/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYNEKQIRKNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Hydroxynaphthyl Ethanones

The introduction of an acetyl group onto a hydroxynaphthalene scaffold is predominantly achieved through classical electrophilic aromatic substitution reactions, namely Friedel-Crafts acylation and the Fries rearrangement.

Acylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.orgnih.gov In the context of synthesizing 1-(7-hydroxynaphthalen-2-yl)ethanone, this would typically involve the reaction of a protected 2,7-dihydroxynaphthalene (B41206) derivative with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. wikipedia.org The hydroxyl groups of the naphthalene (B1677914) ring are highly activating; however, they also readily react with the Lewis acid catalyst. Therefore, protection of the hydroxyl groups, for instance as methoxy (B1213986) or acetoxy groups, is often a necessary prerequisite to prevent unwanted side reactions and to direct the acylation to the desired position.

For example, the acylation of 2-methoxynaphthalene (B124790) has been shown to produce 2-acetyl-6-methoxynaphthalene, a precursor to the anti-inflammatory drug Naproxen. The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. While the use of carbon disulfide as a solvent tends to favor acylation at the 1-position, nitrobenzene (B124822) promotes substitution at the 6-position. This highlights the importance of solvent choice in directing the outcome of Friedel-Crafts acylations on substituted naphthalenes. researchgate.netgoogle.com

A plausible route to this compound could, therefore, commence with the selective protection of the hydroxyl group at the 7-position of 2,7-dihydroxynaphthalene, followed by Friedel-Crafts acylation which would be directed to the 2-position, and subsequent deprotection.

A related approach involves the Friedel-Crafts acetylation of acet-2-naphthalide, which has been shown to yield 7-amino-1-acetonaphthone. lookchem.com This demonstrates the feasibility of introducing an acetyl group onto a substituted naphthalene ring system, providing a basis for developing a synthesis for the target hydroxylated analogue.

Table 1: Key Parameters in Friedel-Crafts Acylation of Naphthalene Derivatives

ParameterInfluence on ReactionExample
Catalyst Activates the acylating agent. Common catalysts include AlCl₃, BF₃, and SnCl₄. organic-chemistry.orgAlCl₃ is a strong Lewis acid commonly used in Friedel-Crafts reactions. wikipedia.org
Solvent Can significantly influence the regioselectivity of the reaction. researchgate.netNitrobenzene favors acylation at the 6-position of 2-methoxynaphthalene. google.com
Temperature Can affect the distribution of ortho and para isomers in some cases.Lower temperatures may favor one isomer over another.
Protecting Group Prevents reaction at the hydroxyl group and can influence regioselectivity.Methoxy or acetoxy groups are common protecting groups for phenols.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of hydroxynaphthyl ethanones, this includes the exploration of solid acid catalysts and solvent-free reaction conditions. Zeolites, for example, have been investigated as shape-selective and reusable catalysts for the Friedel-Crafts acylation of naphthalene and its derivatives, offering a greener alternative to traditional Lewis acids. researchgate.net

The photo-Fries rearrangement represents another green chemistry approach. asianpubs.org This reaction utilizes ultraviolet light to induce the rearrangement of a phenolic ester to a hydroxy aryl ketone, obviating the need for a catalyst. wikipedia.orgasianpubs.org The photo-Fries rearrangement of 1-naphthyl acetate (B1210297) and 2-naphthyl acetate has been shown to yield 2-acetyl-1-naphthol and 1-acetyl-2-naphthol, respectively. asianpubs.org This method is predominantly an intramolecular free-radical process, leading to both ortho and para substituted products. asianpubs.org For the synthesis of this compound, one could envision the photo-Fries rearrangement of 2,7-diacetoxynaphthalene.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

ApproachAdvantagesDisadvantages
Traditional Friedel-Crafts High yields, well-established.Use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, generation of hazardous waste.
Zeolite-Catalyzed Acylation Reusable catalyst, shape-selectivity, reduced waste. researchgate.netMay require higher temperatures, potential for catalyst deactivation.
Photo-Fries Rearrangement Catalyst-free, uses light as a clean reagent. asianpubs.orgOften results in mixtures of isomers, may have lower yields for specific products. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its functional groups—the hydroxyl, acetyl, and the aromatic nucleus—can be further manipulated to create a variety of derivatives.

Oxidation and Reduction Reactions

The acetyl group of this compound is susceptible to both oxidation and reduction. Reduction of the ketone to a secondary alcohol would yield 1-(7-hydroxy-2-naphthyl)ethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in further synthetic transformations.

Oxidation of the acetyl group can be more complex. Under certain conditions, the methyl group of the acetyl moiety could be oxidized to a carboxylic acid, though this would likely require harsh conditions that could also affect the sensitive hydroxynaphthalene ring system. A more common transformation is the Baeyer-Villiger oxidation, where the ketone is converted to an ester.

The hydroxyl group can also be oxidized, for instance, to a quinone. The degradation of 2-naphthol (B1666908), a related compound, has been shown to proceed through intermediates such as β-naphthoquinone and 1,2-naphthalenedione. mdpi.com

Substitution Reactions

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl group. docbrown.info The directing effect of the hydroxyl and acetyl groups will determine the position of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the acetyl group is a meta-director. The interplay of these directing effects will govern the outcome of reactions such as nitration, halogenation, and sulfonation. For example, in the acylation of 2-naphthol, substitution is often observed at the 6-position. chromforum.org

Synthesis of Advanced Derivatives

The carbonyl group of this compound is a versatile handle for the synthesis of more complex molecules, including important classes of heterocyclic compounds.

A common reaction of aryl methyl ketones is the Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325). nih.govresearchgate.net These α,β-unsaturated ketones are valuable intermediates in their own right and are known to possess a wide range of biological activities. ijpsjournal.com The synthesis of chalcones from 2-acetylnaphthalene (B72118) has been well-documented and involves the base-catalyzed reaction with various benzaldehydes. nih.govijpsjournal.com A similar strategy could be employed with this compound.

Table 3: Synthesis of Chalcones from 2-Acetylnaphthalene

ReactantsCatalystProduct
2-Acetylnaphthalene, Benzaldehyde (B42025)Potassium Hydroxide in Methanol (B129727)1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one
2-Acetylnaphthalene, Substituted BenzaldehydesPotassium Hydroxide in MethanolCorresponding substituted chalcones

Furthermore, the resulting chalcones can serve as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. orientjchem.org Pyrazoles are another class of compounds with significant pharmacological importance. orientjchem.orgnih.govmdpi.comnih.govorganic-chemistry.org The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. orientjchem.orgmdpi.comorganic-chemistry.org Thus, the chalcone derived from this compound could be cyclized with hydrazine to afford a pyrazole (B372694) derivative bearing the 7-hydroxynaphthyl moiety.

Condensation Reactions for Schiff Bases and Hydrazones

The carbonyl group of this compound serves as a reactive site for condensation reactions with primary amines and hydrazine derivatives, leading to the formation of Schiff bases and hydrazones, respectively.

Schiff Bases: The synthesis of Schiff bases, or azomethines, involves the reaction of the ketone with a primary amine, typically under acid or base catalysis, with the elimination of a water molecule. While specific studies on this compound are not extensively detailed, the reactivity is analogous to its isomers, such as 1-(1-hydroxynaphthalen-2-yl)ethanone. For instance, the condensation of 1-(1-hydroxynaphthalen-2-yl)ethanone and its halogenated derivatives with diamines like propane-1,3-diamine and pentane-1,3-diamine has been successfully carried out to produce the corresponding Schiff bases. researchgate.netbuchler-gmbh.commdpi.com These reactions are often performed in a solvent like glacial acetic acid, with refluxing for several hours. beilstein-journals.org The resulting imine group (-C=N-) is a key functional feature of these derivatives.

Hydrazones: Hydrazones are synthesized through the condensation of a carbonyl compound with hydrazine or its substituted derivatives. ijrpc.comresearchgate.netresearchgate.net The reaction of this compound with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines in a suitable solvent like ethanol (B145695) would yield the corresponding hydrazone. This reaction is a foundational step for the synthesis of certain heterocyclic systems, such as pyrazoles and oxadiazoles. The formation of the hydrazone linkage (-C=N-NH-) is a critical transformation.

Table 1: Examples of Condensation Reactions with 1-(Hydroxynaphthalen-2-yl)ethanone Analogues Data based on analogous reactions with 1-(1-hydroxynaphthalen-2-yl)ethanone.

ReactantProduct TypeTypical Reaction Conditions
Propane-1,3-diamineSchiff BaseReflux in ethanol
Pentane-1,3-diamineSchiff BaseReflux in ethanol
Substituted aromatic aldehydesSchiff BaseReflux in glacial acetic acid
Hydrazine HydrateHydrazoneReflux in ethanol
PhenylhydrazineHydrazoneReflux in ethanol with sodium acetate

Mannich Reactions and Analogous Derivative Formation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. In the case of phenolic ketones like this compound, the reaction typically occurs on the activated aromatic ring rather than at the alpha-carbon of the ketone.

Detailed studies on the isomeric 1-(1-hydroxynaphthalen-2-yl)ethanone have shown that aminomethylation with formaldehyde and various secondary amines (such as morpholine, piperidine, and N-methylpiperazine) selectively produces phenolic Mannich bases. researchgate.net The aminomethyl group is introduced at the position para to the hydroxyl group on the naphthalene ring. researchgate.net This reaction is generally carried out in a solvent like ethanol or benzene, often at reflux temperature. researchgate.net It is anticipated that this compound would react similarly, yielding Mannich bases with the aminomethyl substituent on the naphthalene nucleus.

Table 2: Examples of Amines Used in Mannich Reactions with 1-(1-hydroxynaphthalen-2-yl)ethanone This table serves as a reference for potential reactants with this compound.

AmineProduct
DiethylaminePhenolic Mannich Base
MorpholinePhenolic Mannich Base
PiperidinePhenolic Mannich Base
N-MethylpiperazinePhenolic Mannich Base
PiperazineBis-Mannich Base

Formation of Heterocyclic Ring Systems (e.g., Chromenones, Oxadiazoles)

The structure of this compound serves as a precursor for the synthesis of various fused heterocyclic systems.

Chromenones (Benzochromones): The synthesis of chromenones (specifically, benzo[f]chromen-4-ones or benzo[h]chromen-4-ones, also known as naphthoflavones) from hydroxynaphthyl ethanones is a known transformation. Generally, the synthesis of chromones from o-hydroxyacetophenones can be achieved through several methods, including the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, or via Claisen condensation with an appropriate ester followed by cyclization. For this compound, a potential route to a benzochromone would involve reaction with a suitable reagent to introduce a two-carbon unit adjacent to the hydroxyl group, followed by intramolecular cyclization. For example, reaction with an acyl chloride and subsequent base-catalyzed rearrangement and cyclization could yield the corresponding flavone (B191248) derivative. Another approach involves the reaction with ethyl acetate in the presence of a strong base to form a β-diketone, which can then be cyclized under acidic conditions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring system can be synthesized from the hydrazone derivatives of this compound. A common method involves the oxidative cyclization of N-acylhydrazones. The first step would be the conversion of the ketone to its hydrazone, followed by acylation of the terminal nitrogen. This N-acylhydrazone can then be subjected to oxidative cyclization using various reagents such as phosphorus oxychloride, thionyl chloride, or iodine to yield the 2,5-disubstituted 1,3,4-oxadiazole. This multi-step process provides a versatile route to incorporate the 7-hydroxynaphthyl moiety into a five-membered heterocyclic ring.

Table 3: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemKey IntermediateGeneral Synthetic Approach
Benzochromenoneβ-Diketone or ChalconeBase-catalyzed condensation followed by acid-catalyzed cyclization
1,3,4-OxadiazoleN-AcylhydrazoneFormation of hydrazone, acylation, and subsequent oxidative cyclization

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 1-(7-Hydroxynaphthalen-2-yl)ethanone produce unique spectra that act as molecular fingerprints.

NMR spectroscopy is one of the most powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each chemically non-equivalent proton are expected. The acetyl group's three protons (-CH₃) would appear as a sharp singlet, typically in the upfield region around δ 2.5-2.7 ppm. The phenolic hydroxyl (-OH) proton would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The six protons on the naphthalene (B1677914) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The specific positions of these signals help confirm the substitution pattern on the naphthalene core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on its structure, this compound is expected to show 12 distinct signals, as all carbon atoms are chemically non-equivalent. Key expected signals include the carbonyl carbon (C=O) in the highly deshielded region (δ > 195 ppm), the carbon atom attached to the hydroxyl group (C-OH) around δ 155-160 ppm, and the methyl carbon (-CH₃) in the shielded, upfield region (δ 25-30 ppm). The remaining signals correspond to the other sp²-hybridized carbons of the naphthalene ring. For the related compound 1-(naphthalen-2-yl)ethanone oxime, distinct carbon signals have also been identified. researchgate.net

AssignmentExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
-C(O)CH₃~2.6 (singlet, 3H)~26
Ar-OHVariable (broad singlet, 1H)-
Ar-H~7.1 - 8.4 (multiplets, 6H)~109 - 138
Ar-C-OH-~157
Ar-C-C(O)-~137
-C=O-~200

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1670-1690 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the ketone. Multiple sharp bands between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic naphthalene ring. The spectrum of the parent compound, 2-naphthol (B1666908), shows characteristic out-of-plane C-H bending bands between 740 and 850 cm⁻¹, which would also be expected in this derivative. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch3500 - 3200 (broad)Phenolic Hydroxyl
Aromatic C-H Stretch3100 - 3000Naphthalene Ring
Aliphatic C-H Stretch3000 - 2850Acetyl Methyl Group
C=O Stretch1690 - 1670 (strong, sharp)Aryl Ketone
Aromatic C=C Stretch1600 - 1450Naphthalene Ring
C-O Stretch1260 - 1180Phenol
Aromatic C-H Bend900 - 675Naphthalene Ring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to result in strong absorption in the ultraviolet region. The spectrum would likely show multiple absorption bands corresponding to π→π* electronic transitions. For comparison, the parent molecule 2-naphthol exhibits an excitation peak at 331 nm. aatbio.com A dye derived from β-naphthol shows peaks around 300 nm attributed to the π-π* electronic transition of the aromatic ring. researchgate.net The presence of the hydroxyl (-OH) and acetyl (-C(O)CH₃) groups can influence the position and intensity of these absorption maxima (λ_max).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound (C₁₂H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 186.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass (186.0681), confirming the molecular formula. A prominent fragmentation pattern would likely involve the cleavage of the acetyl group, resulting in a strong peak at [M-43]⁺, corresponding to the loss of a CH₃CO radical.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While specific crystallographic data for this compound is not widely reported, analysis of its isomer, 2-acetyl-1-naphthol, provides insight into the type of information that can be obtained. For 2-acetyl-1-naphthol, X-ray diffraction revealed a monoclinic crystal system and a structure stabilized by a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups. asianpubs.orgnih.gov It also showed intermolecular π-π stacking interactions between neighboring aromatic rings. asianpubs.orgasianpubs.org A similar analysis of this compound would, if a suitable single crystal could be grown, precisely determine all bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would likely be intermolecular rather than intramolecular due to the separation of the functional groups.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula. For this compound, with the molecular formula C₁₂H₁₀O₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer would be compared against these theoretical values to verify the purity and confirm the elemental makeup of a synthesized sample.

ElementSymbolAtomic MassCountCalculated Mass Percentage (%)
CarbonC12.0111277.39%
HydrogenH1.008105.41%
OxygenO15.999217.19%

Coordination Chemistry and Metal Complex Research

Design and Synthesis of Ligands from Hydroxynaphthyl Ethanone (B97240) Derivatives

The primary route for converting hydroxynaphthyl ethanone derivatives into effective ligands is through condensation reactions. The carbonyl group of the ethanone moiety readily reacts with the primary amino group of various amines and hydrazides to form Schiff bases and aroylhydrazones, respectively. medcraveonline.comnih.govsci-hub.se These reactions create ligands with multiple donor atoms, typically involving the phenolic oxygen, the imine nitrogen, and often another donor atom from the amine or hydrazide portion, making them bidentate or tridentate chelators. sci-hub.seresearchgate.net

Schiff Base Ligands: The condensation of 1-(hydroxynaphthalen-2-yl)ethanone derivatives with primary amines, such as diamines, results in the formation of Schiff base ligands. nih.govresearchgate.net These ligands can coordinate to metal ions through the phenolic oxygen and the azomethine (imine) nitrogen atom. researchgate.net

Aroylhydrazone Ligands: A significant class of ligands is derived from the reaction of hydroxynaphthyl ethanone with hydrazides (e.g., benzohydrazide). bohrium.com The resulting aroylhydrazones are versatile tridentate ONO donor ligands. bohrium.commdpi.com They coordinate to metal centers in their deprotonated form through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazone moiety. researchgate.net This chelation forms stable five- and six-membered rings with the metal ion.

Formation of Transition Metal Complexes (e.g., Dioxomolybdenum (VI) Complexes)

Ligands derived from hydroxynaphthyl ethanone readily form stable complexes with a range of transition metals. scirp.orgresearchgate.net A notable area of research involves the formation of cis-dioxomolybdenum(VI) complexes. biointerfaceresearch.com These are typically synthesized by reacting the aroylhydrazone or Schiff base ligand with a molybdenum precursor, most commonly dioxobis(acetylacetonato)molybdenum(VI), [MoO₂(acac)₂], in a suitable solvent like methanol (B129727) or ethanol (B145695). bohrium.commdpi.commdpi.com

The reaction generally proceeds under reflux conditions, leading to the formation of mononuclear cis-[MoO₂]²⁺ complexes. mdpi.comnih.gov In these complexes, the ligand acts as a dibasic tridentate agent, coordinating to the molybdenum center and displacing the acetylacetonate (B107027) groups. bohrium.com The resulting complexes often have a distorted octahedral geometry, with the remaining coordination sites occupied by solvent molecules (e.g., ethanol, methanol, or dimethyl sulfoxide) or other monodentate ligands. bohrium.commdpi.comnih.gov

Structural and Spectroscopic Studies of Metal Complexes

The characterization of these metal complexes relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal center. Key evidence includes the disappearance of the phenolic O-H stretching band and shifts in the C=N (azomethine) and C-O (phenolic) stretching frequencies upon complexation. researchgate.netespublisher.com For dioxomolybdenum(VI) complexes, the most definitive features are two strong absorption bands in the 880–950 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of the cis-MoO₂ core. mdpi.com

Table 1: Characteristic FT-IR Frequencies (cm⁻¹) for Dioxomolybdenum(VI) Complexes with Aroylhydrazone Ligands
Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment
ν(C=N)1600–1630Azomethine stretch
ν(C-O)~1270Phenolic stretch
νsym(O=Mo=O)~930–940Symmetric MoO₂ core stretch
νasym(O=Mo=O)~880–910Asymmetric MoO₂ core stretch

UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions, confirming the coordination between the ligand and the metal ion. researchgate.netespublisher.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligands and their diamagnetic metal complexes. The absence of the phenolic -OH proton signal in the ¹H NMR spectrum of a complex is a clear indicator of deprotonation and coordination. researchgate.netresearchgate.net

Structural Studies: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure of these complexes. weizmann.ac.ilnih.gov For dioxomolybdenum(VI) complexes with tridentate aroylhydrazone ligands derived from hydroxynaphthyl ethanone, X-ray crystallography typically confirms a distorted octahedral geometry around the molybdenum atom. bohrium.comnih.gov The two oxo ligands are generally found in a cis configuration, and the tridentate ligand coordinates meridionally. bohrium.com

Electrochemical Investigations of Coordination Compounds

Cyclic voltammetry is a key technique used to probe the redox behavior of these coordination compounds. espublisher.com Studies on transition metal complexes, particularly those of molybdenum, reveal important information about their electronic structure and potential for catalytic applications involving electron transfer.

Table 2: Representative Electrochemical Data for Related Dioxomolybdenum(VI) Complexes
Redox ProcessPotential Range (V vs. Ag/AgCl)Nature of Process
Mo(VI) → Mo(V)-0.70 to -0.90Irreversible Reduction
Mo(V) → Mo(IV)-0.95 to -1.10Irreversible Reduction
Data derived from analogous systems described in the literature. bohrium.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules. For a compound like 1-(7-Hydroxynaphthalen-2-yl)ethanone, DFT methods such as B3LYP, often paired with a basis set like 6-311G(d,p), would be employed to calculate its fundamental properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. Studies on related isomers confirm that the B3LYP functional is effective for obtaining reliable results in geometry optimization and electronic property calculations.

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., EHOMO, ELUMO)

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For this compound, this would reveal the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

EHOMO (Energy of the HOMO) indicates the molecule's ability to donate electrons.

ELUMO (Energy of the LUMO) represents the molecule's ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For derivatives of 2-naphthol (B1666908), studies show that the HOMO and LUMO distributions are often concentrated on the naphthalene (B1677914) group, identifying it as the primary region of reactivity.

Prediction of Spectroscopic Data

Computational methods can accurately predict various spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by a factor (e.g., 0.9614) to better match experimental data. This would help in assigning the characteristic vibrational modes of the hydroxyl (-OH) and carbonyl (C=O) groups of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) which correspond to the colors of compounds.

Investigation of Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity, with chemical hardness indicating resistance to change in electron distribution and the electrophilicity index measuring the propensity to accept electrons.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

Descriptor Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -5.90
LUMO Energy ELUMO - -1.80
Energy Gap ΔE ELUMO - EHOMO 4.10
Ionization Potential I -EHOMO 5.90
Electron Affinity A -ELUMO 1.80
Electronegativity χ (I+A)/2 3.85
Chemical Hardness η (I-A)/2 2.05
Electrophilicity Index ω χ²/(2η) 3.61

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to a specific target protein receptor. This method is crucial in drug discovery for evaluating the potential biological activity of a compound. The process involves predicting the preferred orientation and conformation of the ligand within the receptor's active site and calculating a binding affinity or docking score, typically in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. Docking studies would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the hydroxyl and acetyl groups of the compound and the amino acid residues of the target protein.

Mechanistic Studies and Reactivity Investigations

Exploration of Reaction Mechanisms for Chemical Transformations

1-(7-Hydroxynaphthalen-2-yl)ethanone serves as a versatile precursor in the synthesis of more complex molecules, most notably chalcones and Schiff bases. The mechanisms governing these transformations are well-established in organic chemistry.

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation: Chalcones are synthesized through a base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) derivative, such as this compound, and an aromatic aldehyde. This reaction is known as the Claisen-Schmidt condensation. The mechanism proceeds as follows:

Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the methyl group of the ethanone (B97240), forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a β-hydroxy ketone (an aldol adduct).

Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) under the basic conditions, a process which is driven by the formation of a stable, conjugated π-system. This elimination step yields the α,β-unsaturated ketone core structure characteristic of chalcones.

This reaction is highly versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the substituted benzaldehyde (B42025) used in the reaction.

Schiff Base Formation: Another key transformation is the condensation reaction with primary amines to form Schiff bases (or imines). This reaction typically occurs under acid or base catalysis.

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the amine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated at the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the Schiff base. These Schiff base ligands are crucial in coordination chemistry due to their ability to form stable complexes with various metal ions. iosrjournals.org

Photophysical Behavior and Fluorescence Quenching Mechanisms

The photophysical properties of hydroxynaphthyl ethanones and their derivatives are of great interest, particularly their fluorescence characteristics. While studies on the 7-hydroxy isomer are limited, research on the closely related isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone, provides significant insight into the photophysical behavior of this class of compounds.

A study on 1-(1-hydroxynaphthalen-2-yl)ethanone (1-NAPH) revealed that the compound exhibits strong fluorescence, with a maximum emission observed at 496 nm when excited at 367 nm in a methanol-water medium. researchgate.net The fluorescence intensity is sensitive to the polarity of the solvent, with maximum intensity observed in dimethylformamide (DMF). researchgate.net

Fluorescence Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity of a compound. For hydroxynaphthyl ethanone derivatives, this quenching can be induced by interaction with certain metal ions. The primary mechanism for quenching by transition metal ions like copper(II) is often attributed to the paramagnetic nature of the ion. researchgate.net This can occur through several pathways, including:

Electron Transfer: The excited fluorophore can transfer an electron to the metal ion (photoinduced electron transfer, PET), returning to the ground state without emitting a photon.

Energy Transfer: Energy can be transferred from the excited fluorophore to the quencher.

Heavy Atom Effect: The presence of a heavy atom can promote intersystem crossing from the singlet excited state to the triplet state, reducing fluorescence.

In the case of 1-NAPH, its fluorescence is almost completely quenched in the presence of Cu²⁺ ions. researchgate.net This "turn-off" response forms the basis of its use as a molecular sensor. The strong interaction and binding between the compound and the metal ion facilitates an efficient quenching process.

Investigation of Interactions with Specific Chemical Species (e.g., Metal Ions)

The specific structure of this compound, featuring a hydroxyl group and a carbonyl group in proximity on the naphthalene (B1677914) ring system, makes it an excellent candidate for acting as a chelating ligand for metal ions.

Selective Metal Ion Sensing: Research on the isomer 1-(1-hydroxynaphthalen-2-yl)ethanone (1-NAPH) has demonstrated its high selectivity as a fluorescent receptor for copper(II) ions in aqueous media. researchgate.net When various metal ions were introduced to a solution of 1-NAPH, a significant quenching of fluorescence was observed only in the presence of Cu²⁺. researchgate.net This selectivity is crucial for sensor applications. The binding of the Cu²⁺ ion is believed to occur between the hydroxyl oxygen and the carbonyl oxygen, forming a stable chelate ring. This interaction is strong enough to cause a pronounced decrease in fluorescence, effectively making the compound an "on-off" molecular switch for copper detection. researchgate.net

The table below summarizes the fluorescence response of 1-(1-hydroxynaphthalen-2-yl)ethanone to various metal ions, illustrating its selectivity for Cu²⁺.

Metal Ion AddedFluorescence ResponseReference
Cu²⁺Fluorescence almost completely quenched researchgate.net
Other Metal Ions (e.g., Ni²⁺, Co²⁺, Zn²⁺)No significant change in fluorescence researchgate.net

Furthermore, derivatives of this family of compounds have been explored for sensing other metal ions. For instance, ortho-hydroxyphenones have been investigated for their ability to detect Al³⁺ ions, indicating that the core structure can be modified to tune its selectivity for different chemical species. researchgate.net

Redox Properties and Stability Studies of Derivatives and Complexes

The redox properties and stability of derivatives, such as chalcones and metal complexes, are critical for understanding their potential applications in materials science and medicinal chemistry.

Redox Properties: The electrochemical behavior of chalcone derivatives has been investigated using techniques like cyclic voltammetry (CV). These studies reveal that chalcones can undergo redox processes. For example, some 2'-hydroxy chalcone derivatives have been shown to be electrochemically reduced to a radical anion via a reversible one-electron transfer. researchgate.net The redox potentials are influenced by the specific substituents on the aromatic rings. CV analysis allows for the determination of crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com For instance, the chalcone derivative 3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one (B8680425) (3NPEO) was found to have HOMO and LUMO energy levels of -4.849 eV and -1.498 eV, respectively, indicating its potential for charge transport applications. mdpi.com

Stability Studies: The stability of these compounds and their complexes can be assessed in terms of both thermal stability and stability in solution.

Thermal Stability: The thermal decomposition of chalcone derivatives has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net These studies show that thermal stability is dependent on the nature and position of substituents on the molecule. researchgate.net For example, TGA of a chalcone containing a naphthalen-1-yl group showed a two-step degradation process, with the initial decomposition occurring at 273.81 °C, indicating significant thermal stability.

Stability of Metal Complexes: The stability of metal complexes formed with chalcone or Schiff base ligands in solution is quantified by the stability constant (Kf). A higher Kf value indicates a more stable complex. researchgate.net For example, the stability constants for copper(II) complexes with two different chalcone derivatives were determined to be 9.9×10⁴ and 5.2×10⁴, respectively, indicating the formation of stable complexes. nih.gov Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG°), Enthalpy (ΔH°), and Entropy (ΔS°) can also be calculated to provide a deeper understanding of the complexation process. Negative values for ΔG° suggest a spontaneous and thermodynamically stable complex formation. fortunejournals.com

The table below provides a summary of stability data for representative chalcone derivatives and their complexes.

Compound/ComplexAnalysis MethodKey FindingReference
Chalcone DerivativesTGA/DSCStability depends on the nature and position of substituents. researchgate.net
Cu(II)-Chalcone Complex (DMAPP)Job's Method (Spectroscopy)Stability Constant (Kf) = 9.9×10⁴ nih.gov
Cu(II)-Chalcone Complex (DEAPP)Job's Method (Spectroscopy)Stability Constant (Kf) = 5.2×10⁴ nih.gov

Advanced Research Applications in Organic and Supramolecular Chemistry

Role as a Versatile Precursor and Building Block in Complex Organic Synthesis

1-(7-Hydroxynaphthalen-2-yl)ethanone, also known as 2-acetyl-7-naphthol, is a valuable and versatile building block in the field of organic synthesis. Its electron-rich naphthalene (B1677914) ring and multiple reactive sites—the phenolic hydroxyl group, the acetyl carbonyl group, and the aromatic nucleus—allow it to participate in a wide array of chemical transformations. This versatility has been particularly exploited in the construction of diverse and complex heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. nih.govnih.gov

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule allows for a range of intramolecular and intermolecular reactions. For instance, derivatives of hydroxynaphthyl ethanones are utilized in condensation reactions to form a variety of heterocyclic systems. One notable example, although involving a structural isomer, is the cyclization of hydrazones derived from 2-acetyl-1-naphthol with triphosgene, which leads to the formation of naphtho[1,2-e]-1,3-oxazines and their spiro dimers. mdpi.comresearchgate.netmedcraveonline.com This highlights the potential of the acetyl and hydroxyl functionalities in close proximity on a naphthalene core to serve as synthons for complex heterocyclic frameworks.

Furthermore, the general class of 2-naphthols, to which this compound belongs, are widely employed in multicomponent reactions (MCRs). nih.govnih.govgla.ac.uk MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms of the starting materials. The use of 2-naphthol (B1666908) derivatives in MCRs has led to the synthesis of a variety of privileged scaffolds, including xanthenes, chromenes, and various nitrogen and oxygen-containing heterocycles. nih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, its structural similarity to other reactive 2-naphthols strongly suggests its potential as a valuable precursor in this domain for generating molecular diversity.

The reactivity of the acetyl group also allows for further functionalization. For instance, it can undergo reactions typical of ketones, such as aldol (B89426) condensations, to extend the carbon framework, or be converted into other functional groups, thereby expanding the synthetic utility of the parent molecule. The phenolic hydroxyl group, on the other hand, can be alkylated or acylated to modify the electronic properties of the molecule or to introduce specific functionalities.

Development of Chemosensors and Molecular Switches

The inherent photophysical properties of the naphthalene moiety, combined with the coordinating ability of the hydroxyl and acetyl groups, make this compound and its isomers attractive candidates for the development of chemosensors and molecular switches. These are molecules designed to signal the presence of specific chemical species or respond to external stimuli through a detectable change, often in their fluorescence or absorption spectra.

A study on the structural isomer, 1-(1-hydroxynaphthalen-2-yl)ethanone (1-NAPH), demonstrates its efficacy as a selective fluorescent receptor for copper (II) ions (Cu²⁺) in an aqueous medium. The fluorescence of 1-NAPH is quenched in the presence of Cu²⁺, acting as a fluorescent "off" signal. This process is reversible, and the fluorescence can be restored, indicating its potential as a molecular switch. The binding mechanism involves the coordination of the Cu²⁺ ion to the oxygen atoms of both the hydroxyl and carbonyl groups. This example underscores the potential of the o-hydroxyacetylnaphthalene scaffold in designing metal ion sensors.

Furthermore, derivatives of acetyl-naphthols have been utilized in the construction of two-photon fluorescent probes. For example, a probe based on 6-acetyl-2-naphthol has been developed for the selective detection of nitroxyl (B88944) (HNO). Two-photon microscopy offers advantages for biological imaging, including deeper tissue penetration and reduced photodamage. The development of such probes highlights the advanced applications of functionalized naphthalenes in bio-imaging and sensing.

The general principle behind the function of these molecules as chemosensors often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the sensor molecule enhances its fluorescence intensity. While specific studies on this compound as a chemosensor are not prominently reported, the established success of its isomers suggests that it is a promising platform for the rational design of new sensors for various analytes.

Exploration in Materials Science Contexts (e.g., Ligands for Functional Metal Complexes)

In the realm of materials science, the ability of this compound to act as a ligand for metal ions opens up possibilities for the creation of functional metal complexes with interesting magnetic, optical, or catalytic properties. The hydroxyl and acetyl groups provide a bidentate O,O'-donor set that can coordinate to a variety of metal centers.

Schiff bases derived from hydroxy-naphthaldehyde, a closely related class of compounds, are well-known for their ability to form stable complexes with a wide range of transition metals. nih.gov These complexes have found applications in catalysis and as models for biological systems. Similarly, hydrazones derived from 1-(1-hydroxynaphthalen-2-yl)ethanone have been shown to coordinate with metal ions, indicating the ligating potential of this structural motif.

While direct reports on the synthesis and characterization of metal complexes with this compound as a ligand are scarce, the broader literature on acetylnaphthalene derivatives provides strong evidence for its potential in this area. For instance, Schiff base metal complexes of Co(II), Ni(II), and Cu(II) have been synthesized from 2-acetylnaphthalene (B72118) and various amines. These complexes exhibit interesting physicochemical properties and have been characterized by various spectroscopic techniques.

The incorporation of such metal complexes into polymeric matrices or their self-assembly into supramolecular structures could lead to the development of new materials with tailored properties. For example, metal complexes with specific electronic configurations can exhibit interesting photoluminescent or magnetic behaviors, making them suitable for applications in light-emitting devices or as magnetic materials.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design and Reactivity

Understanding the relationship between the structure of a molecule and its chemical reactivity and properties is fundamental to molecular design. For hydroxynaphthyl ethanone (B97240) isomers, the relative positions of the hydroxyl and acetyl groups on the naphthalene ring have a profound impact on their energetic stability, intramolecular interactions, and, consequently, their reactivity.

A detailed study comparing the structural and energetic properties of 1-acetyl-2-naphthol and 2-acetyl-1-naphthol revealed significant differences arising from the substituent positions. nih.gov The 2-acetyl-1-naphthol isomer was found to be thermodynamically more stable in both the crystalline and gas phases. nih.gov This difference in stability is attributed to factors such as the energy of the intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen, and steric interactions that can lead to distortion of the acetyl group. nih.gov

The strength and nature of the IMHB are crucial as they can influence the photophysical properties of the molecule, such as its propensity for excited-state intramolecular proton transfer (ESIPT), a process that can lead to dual fluorescence and is highly sensitive to the molecular environment. The study found that the energy of the IMHB follows the order: 1-acetyl-2-naphthol < 2-acetyl-3-naphthol < 2-acetyl-1-naphthol. nih.gov

These findings have important implications for the design of molecules with specific properties. For instance, by strategically placing the hydroxyl and acetyl groups on the naphthalene core, one can tune the acidity of the phenolic proton, the nucleophilicity of the hydroxyl oxygen, and the electrophilicity of the carbonyl carbon. This, in turn, affects the molecule's reactivity in various organic transformations and its binding affinity towards metal ions or other guest molecules.

The reactivity of the naphthalene ring itself is also influenced by the electronic effects of the substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The interplay of these electronic effects determines the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene nucleus, providing a means to further functionalize the molecule in a controlled manner. A deeper understanding of these structure-activity relationships is crucial for the rational design of novel derivatives of this compound for specific applications in synthesis, sensing, and materials science.

Q & A

Q. What are the established synthetic routes for 1-(7-Hydroxynaphthalen-2-yl)ethanone?

A common method involves Friedel-Crafts acylation of 7-hydroxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂, achieving a 72% yield . Purification typically involves recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl and ketone stretches). NIST databases provide reference spectra for similar ethanone derivatives .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., via electron ionization) .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, as demonstrated for analogous naphthalene derivatives .

Q. What are its primary chemical reactivities?

  • Oxidation : The ketone group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
  • Electrophilic Substitution : Hydroxyl and acetyl groups direct substitution (e.g., nitration, halogenation) at specific aromatic positions .

Q. How can solubility challenges be addressed during purification?

Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradient recrystallization in ethanol/water mixtures. For derivatives with low solubility, silica gel chromatography with ethyl acetate/hexane eluents is effective .

Q. What preliminary biological screening methods are applicable?

Antimicrobial activity can be assessed via disk diffusion assays against Gram-positive/negative bacteria. Derivatives with chloro substituents (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone) show enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Employ Design of Experiments (DoE) to test variables:

  • Catalyst loading : Vary ZnCl₂ concentrations (0.1–1.0 equiv).
  • Solvent polarity : Compare acetic acid vs. dichloromethane.
  • Temperature : Reflux (110°C) vs. room temperature. Statistical tools (e.g., ANOVA) identify significant factors. Similar optimizations are documented for naphthyridine-based ethanones .

Q. What computational tools predict regioselectivity in substitution reactions?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites.
  • QSAR Models : Relate substituent effects (e.g., Cl, OH) to reaction outcomes .
  • ACD/Labs Percepta : Predicts physicochemical properties and reaction pathways .

Q. How do structural modifications influence biological activity?

  • Chlorination : Enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
  • Methoxy groups : Reduce solubility but improve metabolic stability. Compare 7-hydroxy vs. 7-methoxy derivatives using in vitro cytotoxicity assays .

Q. How to resolve contradictions in reported toxicological data?

  • Cross-validation : Combine in vitro assays (e.g., Ames test) with predictive tools like EPA DSSTox .
  • Meta-analysis : Review multiple sources (e.g., NIST, PubChem) to identify consensus on hazards .

Q. What advanced techniques resolve ambiguous spectral data?

  • 2D NMR (COSY, HSQC) : Clarifies overlapping aromatic signals.
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns.
  • Synchrotron XRD : Provides ultrahigh-resolution crystal structures for tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.